

N-(1-Iminopentyl)glycine: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *Pentanimidoylamino-acetic acid*

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An In-depth Guide to the Chemical Properties, Synthesis, and Application of a Key Losartan Intermediate

Introduction

N-(1-iminopentyl)glycine, with the CAS number 193140-43-1, is a crucial intermediate in the synthesis of Losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension.^[1] This technical guide provides a comprehensive overview of the known chemical properties of N-(1-iminopentyl)glycine, its synthesis, and its subsequent conversion to 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a key building block for Losartan. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Chemical and Physical Properties

While extensive experimental data for N-(1-iminopentyl)glycine is not readily available in peer-reviewed literature, its fundamental properties have been reported by various chemical suppliers and in patent literature. A summary of these properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ N ₂ O ₂	[2][3]
Molecular Weight	158.20 g/mol	[2][3]
CAS Number	193140-43-1	[3][4]
Appearance	Solid (predicted)	[4]
Boiling Point (Predicted)	268.4 ± 42.0 °C	[2]
Density (Predicted)	1.12 ± 0.1 g/cm ³	[2]
pKa (Predicted)	3.48 ± 0.10	[2]
InChI	InChI=1S/C7H14N2O2/c1-2-3-4-6(8)9-5-7(10)11/h2-5H2,1H3,(H2,8,9)(H,10,11)	[3]
SMILES	CCCCC(=N)NCC(=O)O	[5]
Synonyms	2-Pentanimidamidoacetic acid, (Pentanimidoylamino)acetic acid	[1]

Synthesis of N-(1-Iminopentyl)glycine

The synthesis of N-(1-iminopentyl)glycine is not explicitly detailed in readily available scientific literature. However, based on general principles of organic chemistry and information from patents concerning the synthesis of Losartan intermediates, a plausible synthetic route involves the condensation of an imido ester with glycine or a glycine derivative.

Experimental Protocol (Plausible)

Materials:

- Methyl pentanimidate hydrochloride
- Glycine
- Sodium methoxide

- Methanol
- Diethyl ether

Procedure:

- A solution of glycine (1 equivalent) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Sodium methoxide (1 equivalent) is added to the solution to deprotonate the glycine.
- Methyl pentanimidate hydrochloride (1 equivalent) is added to the reaction mixture.
- The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting crude product is triturated with diethyl ether to remove any unreacted starting materials and byproducts.
- The solid product, N-(1-iminopentyl)glycine, is collected by filtration and dried under vacuum.

Role in Losartan Synthesis: Formation of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde

N-(1-iminopentyl)glycine serves as a key precursor in the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, a critical intermediate for Losartan. This transformation is typically achieved through a Vilsmeier-Haack type reaction.

Experimental Protocol

Materials:

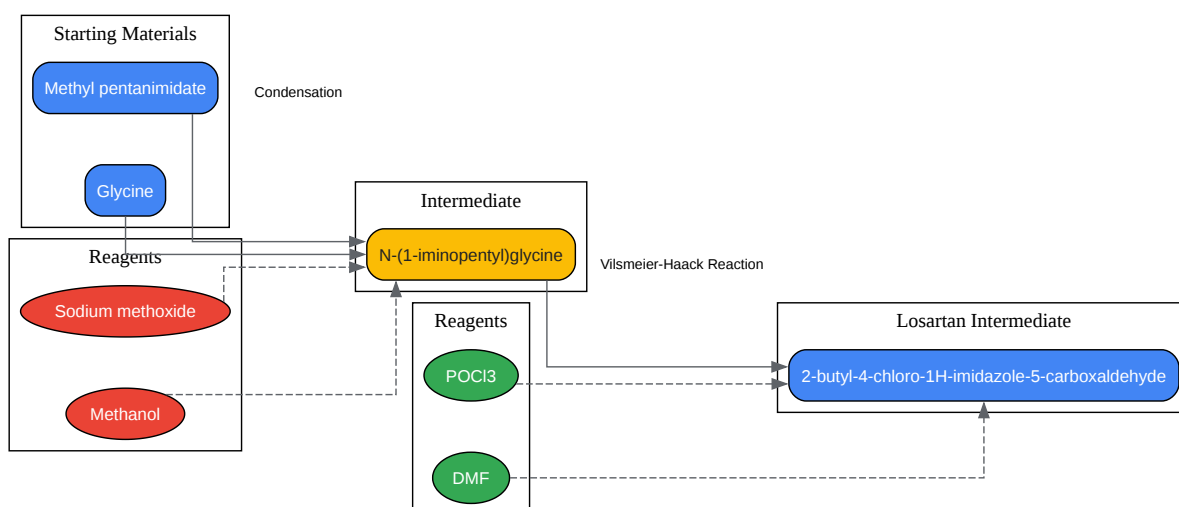
- N-(1-iminopentyl)glycine
- Phosphorus oxychloride (POCl_3)

- N,N-Dimethylformamide (DMF)
- Toluene
- Sodium hydroxide solution

Procedure:

- N-(1-iminopentyl)glycine (1 equivalent) is suspended in an inert solvent such as toluene in a multi-necked flask equipped with a stirrer, dropping funnel, and a condenser.
- The mixture is cooled in an ice bath.
- Phosphorus oxychloride (POCl_3) (2-3 equivalents) is added dropwise to the suspension while maintaining the temperature below 10 °C.
- N,N-Dimethylformamide (DMF) (2-3 equivalents) is then added dropwise to the reaction mixture.
- After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
- The reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice.
- The pH of the aqueous layer is carefully adjusted to 8-9 with a sodium hydroxide solution.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.
- The crude product can be further purified by column chromatography or recrystallization.

Synthetic Pathway Diagram



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Caption: Synthetic pathway to a key Losartan intermediate.

Spectral Data (Representative)

Specific, experimentally determined spectral data for N-(1-iminopentyl)glycine is not available in the public domain. The following table provides representative, predicted spectral data based on the chemical structure and data from analogous compounds.

Technique	Expected Features
^1H NMR	Signals corresponding to the pentyl group protons (CH_3 , CH_2 , CH_2 , CH_2), the methylene protons of the glycine moiety, and exchangeable protons of the imino and carboxylic acid groups.
^{13}C NMR	Resonances for the carbons of the pentyl chain, the imino carbon, the methylene carbon of the glycine moiety, and the carbonyl carbon of the carboxylic acid.
IR (Infrared) Spectroscopy	Characteristic absorption bands for N-H stretching (imino group), O-H stretching (carboxylic acid), C=N stretching, and C=O stretching.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (158.20 g/mol) and characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Currently, there is no published research on the biological activity or potential signaling pathway involvement of N-(1-iminopentyl)glycine beyond its established role as a chemical intermediate in the synthesis of Losartan. Its reactivity is primarily of interest in the context of organic synthesis rather than pharmacology.

Conclusion

N-(1-iminopentyl)glycine is a vital, albeit not extensively studied, chemical intermediate. Its efficient synthesis and conversion are critical for the large-scale production of the antihypertensive drug Losartan. While detailed, publicly available data on its physicochemical and biological properties are scarce, this guide provides a consolidated overview based on existing patent literature and chemical principles. Further research into the properties and potential applications of this molecule could be of interest to the pharmaceutical and chemical industries.

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